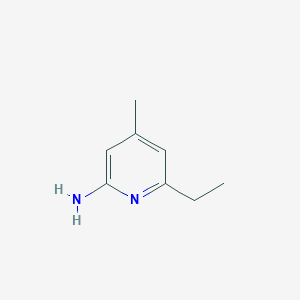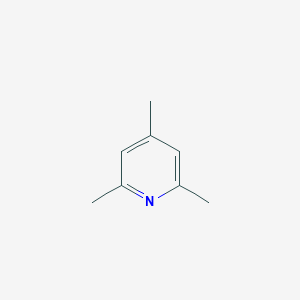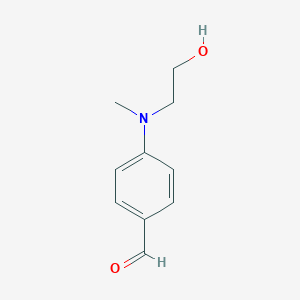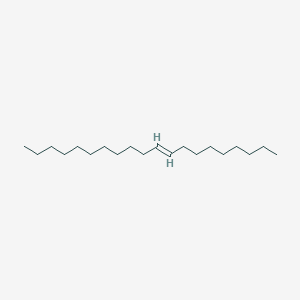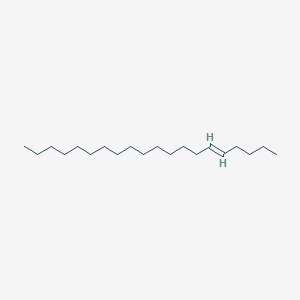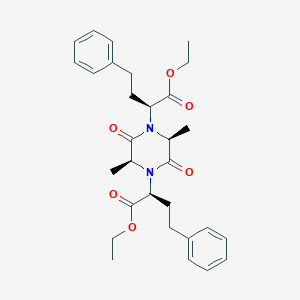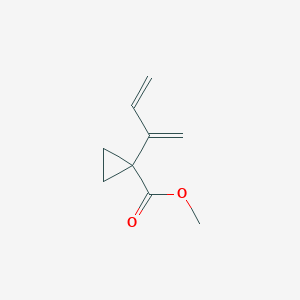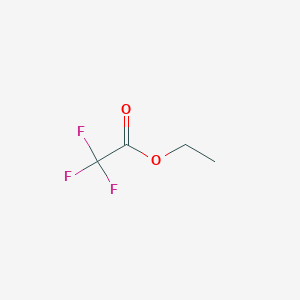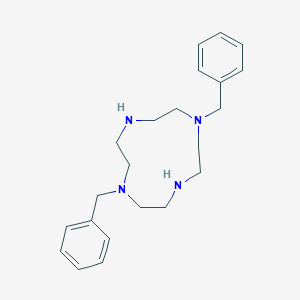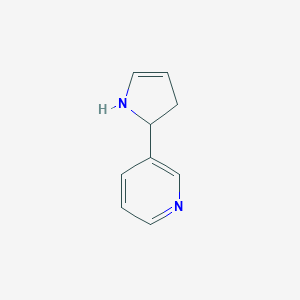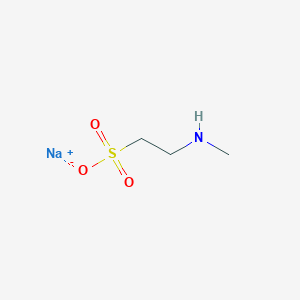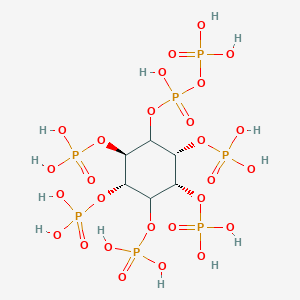
1-Diphosinositol pentakisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diphosinositol pentakisphosphate, also known as IP7, is a signaling molecule that plays an important role in cellular processes. It is a member of the inositol phosphate family and is synthesized by the phosphorylation of inositol hexakisphosphate (IP6). IP7 has been found to be involved in various physiological and biochemical processes, such as insulin secretion, immune response, and DNA repair.
Wissenschaftliche Forschungsanwendungen
Energy Transfer and ATP Synthesis
1-Diphosphoinositol pentakisphosphate (PP-IP5) has been identified as a significant player in ATP synthesis. Voglmaier et al. (1996) discovered that PP-IP5 can transfer a phosphate to ADP to form ATP, indicating its high phosphate group transfer potential and suggesting a physiological role in energy transfer (Voglmaier et al., 1996).
Cellular Metabolism and Phosphotransferase Reactions
PP-IP5 and its related compounds like bis(diphospho)inositol tetrakisphosphate have been shown to play roles in cellular metabolism. These compounds, characterized by Stephens et al. (1993), are rapidly metabolized in cells and can be synthesized from myo-inositol hexakisphosphate in the presence of ATP. Their bond energies suggest potential roles as phosphate donors in phosphotransferase reactions (Stephens et al., 1993).
Role in DNA Hyperrecombination
Inositol pyrophosphates like PP-IP5 have been implicated in the process of homologous DNA recombination in yeast. Luo et al. (2002) reported that these compounds mediate hyperrecombination, a process that is crucial for genetic diversity and cell repair mechanisms (Luo et al., 2002).
Regulation of Enzymatic Functions and Cellular Processes
Research by Thomas and Potter (2013) highlighted the involvement of enzymes related to PP-IP5 in various cellular processes including apoptosis, vesicle trafficking, and stress response. These enzymes also interact with other proteins, influencing cellular outcomes like exocytosis and apoptosis (Thomas & Potter, 2013).
Influence on Membrane Trafficking and Endocytosis
Saiardi et al. (2002) demonstrated that inositol pyrophosphates, such as PP-IP5, are major regulators of endocytosis, a critical process in cellular membrane trafficking (Saiardi et al., 2002).
Eigenschaften
CAS-Nummer |
148077-18-3 |
|---|---|
Produktname |
1-Diphosinositol pentakisphosphate |
Molekularformel |
C6H19O27P7 |
Molekulargewicht |
740.02 g/mol |
IUPAC-Name |
[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
UPHPWXPNZIOZJL-GCVPSNMTSA-N |
Isomerische SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonyme |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)
